
Succinylmonocholine chloride
Übersicht
Beschreibung
Succinylmonocholine chloride (SmCh; CAS 5297-17-6) is a monoquaternary ammonium compound and a primary degradation product of the neuromuscular blocking agent succinylcholine chloride (SCh; CAS 71-27-2) . Structurally, SmCh is a monoester derivative of succinic acid, with the chemical formula C₉H₁₈NO₄Cl and a molecular weight of 239.7 g/mol . It forms when SCh undergoes hydrolysis in aqueous solutions, losing one choline moiety. SmCh is pharmacologically active but less potent than SCh, contributing to residual neuromuscular effects in patients with impaired metabolism or renal dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Succinylmonocholine chloride can be synthesized through the transesterification of succinic acid diester with choline chloride. This process involves the reaction of succinic acid diester with choline chloride under specific conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors where the transesterification reaction is carried out. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The product is then purified through various techniques, including crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Succinylmonocholine chloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield succinic acid and choline.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chloride ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Succinic acid and choline.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Mechanism of Action : Succinylmonocholine chloride acts as a depolarizing neuromuscular blocker. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis by preventing further depolarization after initial stimulation .
- Pharmacokinetics : The compound exhibits rapid onset and short duration of action due to its quick hydrolysis by BCHE. The effects typically last for about 5 to 10 minutes, making it ideal for procedures requiring short-term paralysis .
Surgical Procedures
This compound is extensively used in various surgical settings:
- Rapid Sequence Intubation : Its rapid onset allows for quick airway management, particularly in emergency situations where intubation is critical .
- Electroconvulsive Therapy (ECT) : It is employed off-label to prevent muscle contractions during ECT, enhancing patient safety .
Emergency Medicine
The compound has been documented in emergency scenarios:
- A notable case involved a healthcare worker who intentionally injected succinylcholine, leading to respiratory failure. The patient was successfully resuscitated, highlighting the drug's potential for misuse and the importance of monitoring in clinical settings .
Case Study 1: Intentional Self-Harm
A 28-year-old female healthcare worker experienced respiratory arrest following an intentional injection of succinylcholine. Despite initial hypoxia and bradycardia, she was resuscitated through airway management and targeted temperature management, ultimately recovering without neurological deficits .
Case Study 2: Anesthesia Complications
In another instance, a patient undergoing surgery with succinylcholine developed prolonged neuromuscular blockade due to reduced BCHE activity. This case emphasized the need for genetic screening for BCHE variants in patients at risk of adverse reactions .
Safety and Contraindications
While this compound is effective, it carries risks:
- Adverse Reactions : Rare but severe reactions include malignant hyperthermia and hyperkalemia, particularly in patients with certain genetic predispositions or recent trauma .
- Contraindications : It is contraindicated in patients with known decreased plasma cholinesterase activity and certain muscular disorders .
Wirkmechanismus
Succinylmonocholine chloride exerts its effects by interacting with cholinergic receptors. It is a metabolite of succinylcholine chloride, which is a depolarizing neuromuscular blocker. Succinylcholine chloride mimics the action of acetylcholine at the neuromuscular junction, causing prolonged depolarization of the muscle membrane and resulting in muscle paralysis. This compound is formed during the metabolism of succinylcholine chloride by pseudocholinesterase .
Vergleich Mit ähnlichen Verbindungen
Comparison with Succinylcholine Chloride
Structural and Chemical Properties
Parameter | Succinylmonocholine Chloride | Succinylcholine Chloride |
---|---|---|
Molecular Formula | C₉H₁₈NO₄Cl | C₁₄H₃₀Cl₂N₂O₄ |
Molecular Weight | 239.7 g/mol | 290.4 g/mol |
Structure | Monoester of succinic acid | Diester of succinic acid |
SMILES Notation | [Cl-].OC(=O)CCC(=O)OCCN+(C)C | [Cl-].CN+(C)CCOC(=O)CCC(=O)OCCN+(C)C.[Cl-] |
Degradation Pathway | Intermediate product of SCh hydrolysis | Parent compound; hydrolyzes to SmCh, succinic acid, and choline |
Pharmacological Activity
- Potency : SmCh exhibits weaker neuromuscular blocking activity compared to SCh. In rabbits, SmCh induced muscle relaxation for ~10 minutes, whereas SCh’s effects lasted up to 30 minutes .
- Metabolism : SCh is rapidly hydrolyzed by plasma pseudocholinesterase into SmCh and choline. SmCh is further metabolized to succinic acid and choline, but its hydrolysis is slower, particularly in patients with renal impairment .
- Clinical Implications : SmCh accumulation in renal dysfunction can prolong apnea due to residual neuromuscular blockade. SCh, in contrast, is contraindicated in patients with pseudocholinesterase deficiency or renal/hepatic impairment .
Analytical Detection
Comparison with Other Degradation Products
Succinic Acid
- Role : Terminal degradation product of both SCh and SmCh.
- Activity: No neuromuscular effects; monitored as a stability indicator in formulations .
- Detection : Lower detection limit (2.4 mg/mL) than SmCh .
Choline
- Role : Byproduct of SCh and SmCh hydrolysis.
- Activity : Precursor for acetylcholine synthesis; excessive levels may cause bradycardia .
Analytical Methods for Detection
Biologische Aktivität
Succinylmonocholine chloride, a metabolite of succinylcholine, is a compound of significant interest in pharmacology and toxicology, particularly concerning its role as a neuromuscular blocking agent. This article explores its biological activity, mechanisms of action, clinical implications, and relevant case studies.
Overview of this compound
Succinylmonocholine is produced when succinylcholine is hydrolyzed by butyrylcholinesterase (BChE), an enzyme that plays a crucial role in the metabolism of cholinergic agents. The compound exhibits similar pharmacological properties to succinylcholine but is less potent and has a longer duration of action due to slower hydrolysis rates compared to its parent compound .
Succinylmonocholine acts primarily as an agonist at the neuromuscular junction (NMJ). It binds to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, leading to:
- Depolarization : Initially causes muscle fasciculations (involuntary contractions).
- Skeletal Muscle Paralysis : Prolonged binding prevents repolarization, leading to muscle paralysis as acetylcholine cannot trigger further depolarization .
The onset of action occurs within 60 seconds after intravenous administration, with effects lasting approximately 4 to 6 minutes. This rapid action makes it particularly useful in emergency situations for intubation and surgical procedures .
Pharmacokinetics
The pharmacokinetics of succinylmonocholine involves:
- Absorption : Rapidly absorbed when administered intravenously.
- Metabolism : Primarily hydrolyzed by BChE into succinylmonocholine and other metabolites.
- Elimination : The duration of neuromuscular blockade is influenced by both the rate of dissociation from nAChRs and the metabolic rate by BChE .
Case Studies
-
Intentional Injection for Self-Harm :
A notable case involved a healthcare worker who injected herself with succinylcholine, leading to respiratory arrest. Despite initial critical conditions, she was successfully resuscitated and discharged without neurological deficits after appropriate management, highlighting the potential for misuse of this agent in self-harm scenarios . -
Toxicity and Treatment :
Another study documented a patient who ingested succinylcholine orally, resulting in ischemic-hypoxic encephalopathy. The management included targeted temperature management and mechanical ventilation, demonstrating the critical care challenges posed by succinylmonocholine toxicity .
Stability and Storage
Research indicates that succinylmonocholine solutions are sensitive to storage conditions. For instance:
Storage Condition | Degradation Rate (20 mg/ml) | Degradation Rate (50 mg/ml) |
---|---|---|
Room Temperature | 1.2%/month | 2.1%/month |
4°C | 0.18%/month | 0.30%/month |
37°C | 5.4%/month | 8.1%/month |
This stability data underscores the importance of proper storage in clinical settings to maintain efficacy .
Research Findings
Recent studies have explored the effects of succinylmonocholine on various physiological parameters:
- Creatine Kinase Levels : Elevated serum creatine kinase levels were observed following administration in certain patient populations, indicating muscle damage associated with its use .
- Comparative Studies with Other Agents : Research comparing succinylmonocholine with rocuronium showed no significant differences in oxygen desaturation during intubation sequences, although succinylmonocholine resulted in quicker intubation times .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of succinylmonocholine chloride, and how do they influence experimental design in pharmacokinetic studies?
this compound is rapidly hydrolyzed by plasma cholinesterase into succinic acid and choline, with succinylmonocholine as an intermediate metabolite. Approximately 10% is excreted unchanged in urine . Methodologically, researchers must account for interspecies variability in plasma cholinesterase activity when designing pharmacokinetic models. For example, in vitro assays using human plasma should validate hydrolysis rates under physiological pH (7.4) and temperature (37°C). Renal excretion studies require urine collection protocols spanning 24–48 hours to capture the 10% unchanged fraction .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard due to its sensitivity (LOQ: 0.1 ng/mL) and specificity. Tissue distribution studies in rats use homogenization with acetonitrile:water (70:30) followed by centrifugation to isolate the analyte . Ion chromatography with suppressed conductivity detection is also validated for quantifying impurities like choline chloride in pharmaceutical formulations, requiring mobile phases of 20 mM methanesulfonic acid at 0.3 mL/min .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound's tissue distribution in preclinical models?
Discrepancies in tissue distribution often arise from differences in extraction efficiency or analytical sensitivity. For instance, a 2020 study using UHPLC-MS/MS in rats identified liver and kidney as primary accumulation sites, but earlier ion chromatography studies reported lower detection in these tissues . To resolve this, researchers should standardize tissue homogenization protocols (e.g., bead-beating vs. manual grinding) and validate recovery rates using spiked matrices. Cross-validation with orthogonal methods (e.g., enzyme electrode assays) is critical .
Q. What methodological considerations are essential for impurity profiling of this compound in pharmaceutical-grade formulations?
Impurity analysis requires hydrophilic interaction liquid chromatography (HILIC) with a 30% phosphate buffer in acetonitrile to resolve succinic acid and this compound. Key parameters include pH (2.5–3.5) and ionic strength (10–50 mM), which affect peak resolution (R > 2.9) . The USP pharmacopeia specifies acceptance criteria: ≤0.4% this compound, ≤0.1% succinic acid, and ≤0.2% for other impurities. System suitability testing must confirm retention times (e.g., 0.49 for this compound) .
Q. How does renal impairment affect the pharmacokinetics of this compound, and how should this inform dosing in preclinical models?
In renal impairment, this compound’s metabolite (succinylmonocholine) accumulates due to reduced clearance, potentially prolonging neuromuscular blockade. Researchers modeling this condition should use nephrectomized rodents or administer cisplatin to induce kidney damage. Pharmacokinetic parameters (e.g., volume of distribution, clearance) must be adjusted using nonlinear mixed-effects modeling (NONMEM) to account for metabolite accumulation .
Q. What experimental strategies optimize the validation of this compound quantification methods under ICH guidelines?
Method validation requires:
- Linearity : Calibration curves spanning 0.1–50 µg/mL (R² > 0.995).
- Precision : Intraday and interday CV% < 5% for spiked plasma samples.
- Accuracy : 85–115% recovery in matrix-matched QC samples.
- Stability : Bench-top (24 hours), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability assessments . Reference standards must be stored in desiccators at 4°C, with water content determined potentiometrically before use .
Eigenschaften
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMZIUMVSRSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
Record name | Succinylmonocholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5297-17-6 | |
Record name | Succinylmonocholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINYLMONOCHOLINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.